molecular formula C10H16O B167293 (-)-Camphor CAS No. 464-48-2

(-)-Camphor

Cat. No. B167293
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Patent
US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
colourless oil
Quantity
220 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrolysis
ADDITION
Type
ADDITION
Details
is added at the boiling point within half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
colourless oil
Quantity
220 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrolysis
ADDITION
Type
ADDITION
Details
is added at the boiling point within half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
colourless oil
Quantity
220 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrolysis
ADDITION
Type
ADDITION
Details
is added at the boiling point within half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
colourless oil
Quantity
220 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrolysis
ADDITION
Type
ADDITION
Details
is added at the boiling point within half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624201B2

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
colourless oil
Quantity
220 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
113 g
Type
reactant
Smiles
ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrolysis
ADDITION
Type
ADDITION
Details
is added at the boiling point within half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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